aluminum;tripotassium;hexafluoride

Description

The exact mass of the compound Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

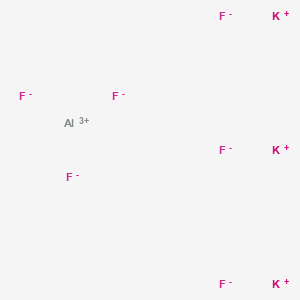

Structure

2D Structure

Properties

IUPAC Name |

aluminum;tripotassium;hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZQEDPMQXFXTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6K3 | |

| Record name | potassium hexafluoraluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893967 | |

| Record name | Potassium aluminum fluoride (K3AlF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.267 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white odorless crystals; Soluble in water; [GFS Chemicals MSDS] | |

| Record name | Potassium hexafluoroaluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13775-52-5 | |

| Record name | Potassium hexafluoroaluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium aluminum fluoride (K3AlF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Tripotassium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum tripotassium hexafluoride (K₃AlF₆), a compound of interest in various scientific and industrial applications. This document details established synthesis methodologies, including wet chemical, co-precipitation, and hydrothermal routes, and outlines key characterization techniques to verify the synthesis and analyze the material's properties. All quantitative data are summarized in structured tables, and experimental workflows are visually represented to facilitate understanding and replication.

Introduction to Aluminum Tripotassium Hexafluoride

Aluminum tripotassium hexafluoride, with the chemical formula K₃AlF₆, is an inorganic compound that crystallizes in the tetragonal system. It is also known as potassium cryolite. Its physical form is typically a white to light gray powder, and it is slightly soluble in water. K₃AlF₆ finds applications in the manufacturing of pesticides, ceramics, and glass, and it is also used in aluminum brazing.[1][2]

Synthesis Methodologies

Several methods have been established for the synthesis of aluminum tripotassium hexafluoride. The choice of method may depend on the desired purity, particle size, and morphology. This section details three common synthesis routes: wet chemical synthesis, co-precipitation, and hydrothermal synthesis.

Wet Chemical Synthesis

A common wet chemical method involves the reaction of fluoroaluminic acid with potassium hydroxide.[1] Another well-documented procedure starts with alumina trihydrate, potassium hydroxide, and hydrofluoric acid.[3]

-

Preparation of Potassium Aluminate Solution: In a polyethylene vessel equipped with a stirrer, add 0.156 kg of alumina trihydrate (Al(OH)₃) to 0.7466 kg of hot (90°C) 45% potassium hydroxide (KOH) solution.

-

Digestion: Stir the mixture vigorously until the alumina trihydrate is completely dissolved, forming a clear solution of potassium aluminate.

-

Precipitation: Carefully and slowly add 0.504 kg of 50% hydrofluoric acid (HF) to the potassium aluminate solution while stirring. Aluminum tripotassium hexafluoride will precipitate out of the solution.

-

Isolation: Separate the precipitate from the solution by centrifugation or filtration.

-

Drying: Dry the collected solid in an oven at 150°C to remove residual moisture.

-

Pulverization: The dried product can be pulverized to obtain a fine powder.

This process has been reported to yield approximately 0.511 kg of K₃AlF₆, corresponding to a yield of 99% based on the starting alumina trihydrate.[3]

Co-precipitation Synthesis

Co-precipitation is a versatile method for synthesizing inorganic materials with good control over particle size and homogeneity. While specific protocols for pure K₃AlF₆ are not extensively detailed in readily available literature, a general procedure can be adapted from the synthesis of similar complex fluorides.

-

Precursor Solution Preparation: Prepare an aqueous solution containing stoichiometric amounts of an aluminum salt (e.g., aluminum nitrate, Al(NO₃)₃·9H₂O) and a potassium salt (e.g., potassium nitrate, KNO₃).

-

Precipitating Agent: Prepare a separate aqueous solution of a suitable precipitating agent, such as a mixture of sodium hydroxide (NaOH) and ammonium carbonate ((NH₄)₂CO₃) at a 1:1 molar ratio.

-

Co-precipitation: Add the precursor solution dropwise to a reaction vessel containing deionized water while simultaneously adding the precipitating agent. Maintain a constant pH of 9 throughout the addition process with vigorous stirring.

-

Maturation: After the addition is complete, allow the resulting suspension to stir overnight at room temperature to ensure complete precipitation and aging of the precipitate.

-

Washing and Isolation: Separate the precipitate by filtration and wash it repeatedly with deionized water until the filtrate reaches a neutral pH.

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) overnight.

-

Calcination: Calcine the dried powder at a higher temperature (e.g., 500°C) to obtain the final crystalline K₃AlF₆ product.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This method is particularly useful for synthesizing well-crystallized materials.

-

Precursor Mixture: In a Teflon-lined stainless steel autoclave, mix stoichiometric amounts of aluminum hydroxide (Al(OH)₃) and potassium fluoride (KF) with deionized water. The solid-to-liquid ratio should be optimized for the specific autoclave volume.

-

Sealing and Heating: Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 12 to 24 hours.

-

Cooling: Allow the autoclave to cool down to room temperature naturally.

-

Isolation and Washing: Open the autoclave and collect the solid product by filtration. Wash the product several times with deionized water and then with ethanol.

-

Drying: Dry the final product in an oven at a temperature of around 80°C for several hours.

Characterization of Aluminum Tripotassium Hexafluoride

The synthesized K₃AlF₆ should be thoroughly characterized to confirm its identity, purity, and physical properties. The primary characterization techniques include X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Thermal Analysis (TGA/DSC).

Physicochemical Properties

A summary of the key physicochemical properties of K₃AlF₆ is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | K₃AlF₆ | [1] |

| Molar Mass | 258.27 g/mol | [4] |

| Appearance | White to light gray powder | [1] |

| Crystal System | Tetragonal | [1] |

| Space Group | I4₁/a | [1] |

| Melting Point | 548 °C | [5] |

| Solubility in Water | Slightly soluble | [1] |

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized material. The XRD pattern of tetragonal K₃AlF₆ exhibits characteristic peaks at specific 2θ angles.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 20.2 | 4.39 | 100 |

| 28.6 | 3.12 | 50 |

| 35.2 | 2.55 | 30 |

| 40.8 | 2.21 | 80 |

| 45.8 | 1.98 | 40 |

| 50.4 | 1.81 | 20 |

| 54.8 | 1.67 | 35 |

| 59.0 | 1.56 | 25 |

Note: The above data is representative and may vary slightly depending on the specific experimental conditions.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology, particle size, and surface features of the synthesized K₃AlF₆ powder.

| Parameter | Description |

| Morphology | Typically consists of agglomerated particles with irregular shapes. The specific morphology can be influenced by the synthesis method. |

| Particle Size | Can range from the sub-micron to several micrometers, depending on the synthesis conditions. Co-precipitation and hydrothermal methods can offer better control over particle size. |

| Surface Features | The surface can be either smooth or rough, with the possibility of smaller crystallites being present on the surface of larger particles. |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and phase transitions of K₃AlF₆.

| Analysis | Observation |

| TGA | K₃AlF₆ is thermally stable up to its melting point. Significant weight loss is not expected before decomposition at higher temperatures. |

| DSC | An endothermic peak corresponding to the melting point is observed around 548°C.[5] Other phase transitions may be observable at different temperatures depending on the crystalline phase. |

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthesis and characterization processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for the synthesis and characterization of K₃AlF₆.

Caption: Reaction pathway for the wet chemical synthesis of K₃AlF₆.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of aluminum tripotassium hexafluoride via wet chemical, co-precipitation, and hydrothermal routes. Furthermore, it has outlined the essential characterization techniques—XRD, SEM, and TGA/DSC—and presented key quantitative data in a structured format. The inclusion of detailed experimental protocols and visual workflows aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize K₃AlF₆ for their specific applications. The choice of synthesis method will ultimately be guided by the desired material properties and the resources available.

References

- 1. Potassium hexafluoroaluminate - Wikipedia [en.wikipedia.org]

- 2. Introduction to relevant information on potassium fluoroaluminate [jzjkyhg.com]

- 3. US5318764A - Processes of producing potassium fluoroaluminates - Google Patents [patents.google.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Cas 13775-52-5,Aluminate(3-),hexafluoro-, potassium (1:3), (OC-6-11)- | lookchem [lookchem.com]

crystal structure and properties of K3AlF6

An In-depth Technical Guide to the Crystal Structure and Properties of Potassium Hexafluoroaluminate (K₃AlF₆)

Introduction

Potassium hexafluoroaluminate (K₃AlF₆), also known as potassium cryolite, is an inorganic compound of significant interest in various industrial applications, including as a flux in aluminum smelting and in the manufacturing of glass and ceramics.[1][2][3] This guide provides a comprehensive overview of its crystal structure, physicochemical properties, and the experimental methodologies used for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Crystal Structure

At ambient conditions, potassium hexafluoroaluminate typically crystallizes in a cubic system, which transitions to a tetragonal system at lower temperatures.[3][4] The high-temperature cubic polymorph is of primary interest for many of its applications.

The cubic phase of K₃AlF₆ belongs to the space group Fm-3m (No. 225).[4] The structure is characterized by isolated [AlF₆]³⁻ octahedra, with potassium ions occupying the interstitial sites.

Crystallographic Data for Cubic K₃AlF₆

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Lattice Parameter (a) | 8.53 Å[4] |

| Cell Volume | 620.21 ų[4] |

Atomic Positions and Coordination

The ionic arrangement within the cubic unit cell is as follows:

-

Aluminum (Al³⁺): Occupies the 4b Wyckoff position (0, 0, 1/2). Each Al³⁺ ion is octahedrally coordinated to six F⁻ ions, forming [AlF₆]³⁻ octahedra with Al-F bond lengths of 1.81 Å.[4]

-

Potassium (K⁺): There are two distinct sites for potassium ions.

-

Fluorine (F⁻): Occupies the 24e Wyckoff position (0, 0, 0.711789) and is coordinated to five K⁺ ions and one Al³⁺ ion.[4]

The structure consists of AlF₆ octahedra and KF₆ octahedra that share corners.[4]

Physicochemical Properties

K₃AlF₆ is a white or light gray powder.[1][5] Its key physical and chemical properties are summarized in the tables below.

Physical Properties of K₃AlF₆

| Property | Value |

| Molar Mass | 258.27 g/mol [5] |

| Appearance | White or light gray powder[1][5] |

| Melting Point | ~548 - 1000 °C (Varies by source)[1][5] |

| Specific Gravity | 2.95–3.01 g/cm³[1] |

| Specific Heat | 1.056 J/g°C (at 18-100°C)[1] |

| Solubility | Slightly soluble in water; insoluble in anhydrous hydrogen fluoride.[1][3][5] |

Chemical Properties and Applications of K₃AlF₆

| Property/Application | Description |

| Chemical Formula | K₃AlF₆[1][3] |

| Purity (Typical Assay) | ≥ 98.5%[1] |

| Flux in Aluminum Smelting | Serves as a fluxing agent, lowering the melting point of aluminum oxide to reduce energy consumption during smelting.[2] |

| Glass and Enamel | Used as an auxiliary solvent and opacifier to improve the quality, strength, and durability of glass and enamel products.[1][2][3] |

| Abrasive Materials | Acts as a wear-resistant filler in resin and rubber-bonded abrasive wheels.[1] |

| Other Uses | Employed in the manufacturing of insecticides and in metallurgical processes for refining metals.[1][2][3] |

Experimental Protocols

1. Synthesis of Potassium Hexafluoroaluminate

A common laboratory and industrial synthesis method involves the reaction of fluoroaluminic acid with potassium hydroxide.[3]

-

Step 1: Formation of Fluoroaluminic Acid: Anhydrous hydrogen fluoride (HF) is reacted with aluminum hydroxide (Al(OH)₃) to produce fluoroaluminic acid (H₃AlF₆).

-

6HF + Al(OH)₃ → H₃AlF₆ + 3H₂O

-

-

Step 2: Neutralization: The resulting fluoroaluminic acid is then neutralized with potassium hydroxide (KOH) at an elevated temperature.

-

H₃AlF₆ + 3KOH → K₃AlF₆ + 3H₂O

-

-

Step 3: Product Recovery: The precipitated K₃AlF₆ is recovered through filtration, followed by drying, melting, and crushing to obtain the final powder product.[3]

An alternative process involves reacting alumina trihydrate with a hot aqueous solution of potassium fluoride.[6] The potassium fluoride solution can be freshly prepared by neutralizing potassium hydroxide with hydrofluoric acid, which provides the heat for the subsequent reaction.[6]

2. Structural Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of K₃AlF₆.

-

Sample Preparation: A fine powder of the synthesized K₃AlF₆ is prepared. To minimize preferred orientation of the crystallites, the powder may be mixed with a non-diffracting binder or a diluent like finely ground silica gel.[7] The powder is then packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly CuKα radiation) in a diffractometer.[8] The detector scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle to generate a diffraction pattern.[8]

-

Phase Identification: The resulting pattern of peaks (reflections) is compared to standard diffraction patterns from databases like the Powder Diffraction File (PDF) to confirm the phase purity of K₃AlF₆.[7]

3. Rietveld Refinement of XRD Data

To obtain detailed crystallographic information, the experimental XRD pattern is analyzed using the Rietveld refinement method.[9]

-

Initial Model: A starting structural model for K₃AlF₆ (including space group, approximate lattice parameters, and atomic positions) is required.[10][11]

-

Least-Squares Refinement: The Rietveld method uses a least-squares algorithm to refine the parameters of the theoretical model (e.g., lattice parameters, atomic coordinates, peak shape, and background) until the calculated diffraction pattern closely matches the experimental one.[9]

-

Analysis: A successful refinement yields precise values for the lattice parameters, atomic positions, and bond lengths, providing a detailed and accurate description of the crystal structure.[10][12]

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. Mintchem Potassium Aluminium Fluoride with the chemical formula K3AlF6 Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 3. Potassium hexafluoroaluminate - Wikipedia [en.wikipedia.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. chembk.com [chembk.com]

- 6. US5318764A - Processes of producing potassium fluoroaluminates - Google Patents [patents.google.com]

- 7. govinfo.gov [govinfo.gov]

- 8. Thermal Transformations in the System NaF-CaF2-AlF3 and X-Ray Diffraction Control of Ca-Containing Electrolytes for Aluminum Production [scirp.org]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. arxiv.org [arxiv.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Potassium Hexafluoroaluminate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal properties of potassium hexafluoroaluminate (K₃AlF₆), a compound noted for its exceptional thermal stability. The information presented herein is curated for professionals in research and development who require a deep understanding of the material's behavior at elevated temperatures. This document outlines the key phase transitions, decomposition characteristics, and the experimental methodologies used to determine these properties.

Thermal Stability Overview

Potassium hexafluoroaluminate is an inorganic compound recognized for its high thermal and chemical stability. It possesses a high melting point, approximately 1035°C, making it suitable for various high-temperature applications.[1] The primary thermal events that occur upon heating are a series of polymorphic phase transitions rather than decomposition. Significant decomposition of pure K₃AlF₆ is not typically observed until very high temperatures are reached, likely above its melting point.

Polymorphic Phase Transitions

Upon heating, potassium hexafluoroaluminate undergoes several structural transformations. These phase transitions are the most significant thermal events below its melting point. The transitions involve changes in the crystal lattice structure, which have been characterized using techniques such as X-ray and neutron powder diffraction.

A detailed summary of the high-temperature polymorphs of K₃AlF₆ is presented in the table below.

| Temperature Range (°C) | Phase | Crystal System | Space Group |

| < 132 | α-K₃AlF₆ | Monoclinic | I2/a or Ia |

| 132 - 153 | β-K₃AlF₆ | Tetragonal | I4/m |

| 153 - 306 | γ-K₃AlF₆ | Orthorhombic | Fddd |

| > 306 | δ-K₃AlF₆ | Cubic | Fm-3m |

Note: The data presented is a synthesis of findings from multiple crystallographic studies.

The diagram below illustrates the sequence of these phase transitions as the temperature of potassium hexafluoroaluminate is increased.

Thermal Decomposition

Direct evidence for the thermal decomposition of pure, solid potassium hexafluoroaluminate below its melting point is not extensively reported in the literature, underscoring its high stability.

In the molten state, particularly in mixtures with other fluoride salts, there is evidence of dissociation. Quantum chemical calculations suggest that in molten KF-AlF₃ systems, a dynamic equilibrium exists between various fluoroaluminate anions, including [AlF₆]³⁻, [AlF₅]²⁻, and [AlF₄]⁻.[2]

Thermogravimetric studies on K₃AlF₆–KAlF₄ melts have shown that potassium tetrafluoroaluminate (KAlF₄) is a volatile species at high temperatures.[3] This suggests a potential decomposition pathway for K₃AlF₆ at very high temperatures could involve the reaction:

K₃AlF₆(l) ⇌ 2KF(l) + KAlF₄(g)

However, for pure K₃AlF₆, significant mass loss indicative of decomposition is generally not observed in standard thermal analysis experiments conducted up to 1000°C.

Experimental Protocols

The characterization of the thermal properties of potassium hexafluoroaluminate typically involves the use of advanced thermal analysis techniques. The following provides an overview of the methodologies commonly employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, phase transition temperatures, and melting point of K₃AlF₆.

Methodology:

-

Instrumentation: A simultaneous TGA-DSC instrument is often utilized.

-

Sample Preparation: A small amount of the powdered K₃AlF₆ sample (typically 5-20 mg) is placed in an inert crucible, commonly made of alumina (Al₂O₃).

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent any unwanted reactions with atmospheric components.

-

Heating Rate: A controlled linear heating rate, typically between 5°C/min and 20°C/min, is applied. Slower heating rates can provide better resolution of thermal events.

-

Temperature Program: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 1100°C) to observe all phase transitions and melting. An isothermal step may be included to study mass loss at a specific high temperature.

-

-

Data Analysis: The TGA curve is analyzed for any mass loss, which would indicate decomposition. The DSC curve reveals endothermic and exothermic events, such as phase transitions (solid-solid) and melting (solid-liquid). The onset temperature of the peaks in the DSC curve corresponds to the transition temperatures.

The experimental workflow for the thermal analysis of potassium hexafluoroaluminate is depicted in the following diagram.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystal structures of the different polymorphs of K₃AlF₆ at various temperatures.

Methodology:

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: A thin layer of the K₃AlF₆ powder is placed on the sample holder within the high-temperature stage.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere or vacuum to prevent sample degradation.

-

Temperature Program: The sample is heated to specific temperatures corresponding to the stability ranges of the different phases identified by DSC. XRD patterns are collected at each temperature.

-

-

Data Analysis: The diffraction patterns are analyzed to determine the crystal system and space group of each polymorph.

Conclusion

Potassium hexafluoroaluminate is a thermally robust compound, characterized by a series of well-defined polymorphic phase transitions below its high melting point of approximately 1035°C. Its decomposition is not a significant factor under normal heating conditions in an inert atmosphere, with substantial breakdown only expected at temperatures well into its molten state. A thorough understanding of its high-temperature phase behavior, as detailed in this guide, is crucial for its effective application in high-temperature industrial processes.

References

Solubility of Potassium Hexafluoroaluminate (K₃AlF₆): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium hexafluoroaluminate (K₃AlF₆), also known as potassium cryolite, in both aqueous and non-aqueous solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from synthesis to formulation.

Introduction to Potassium Hexafluoroaluminate

Potassium hexafluoroaluminate is an inorganic compound with the chemical formula K₃AlF₆. It is a white to light gray crystalline powder.[1][2] It finds primary applications as a welding agent, in the production of pesticides, in the glass and enamel industries, and as a solvent for bauxite in the electrical manufacturing of aluminum.[1] While not a common pharmaceutical ingredient, its potential interactions in various solvent systems are of interest to the broader scientific community.

Aqueous Solubility of K₃AlF₆

Potassium hexafluoroaluminate is generally described as slightly soluble in water.[1][2] The solubility increases with temperature. Quantitative data for the aqueous solubility of K₃AlF₆ at various temperatures are summarized in the table below.

Data Presentation: Aqueous Solubility

| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Concentration (mol/L) |

| 0 | 0.0861 | ~0.033 |

| 25 | 0.143 | ~0.055 |

| 25 | 1.42 g / 100 mL | ~0.055 |

| 50 | 0.262 | ~0.101 |

| 100 | 0.460 | ~0.178 |

Note: The value of 1.42 g / 100 mL at 25°C is also reported, which is significantly higher than the other reported value at the same temperature. This discrepancy may be due to different experimental conditions or reporting standards.

Non-Aqueous Solubility of K₃AlF₆

There is a notable lack of specific, quantitative experimental data in readily available scientific literature regarding the solubility of potassium hexafluoroaluminate in common non-aqueous organic solvents such as methanol, ethanol, acetone, and dimethylformamide.

Based on the ionic nature of K₃AlF₆ (a salt composed of potassium cations, K⁺, and hexafluoroaluminate anions, AlF₆³⁻) and the principles of "like dissolves like," its solubility in non-polar or weakly polar organic solvents is expected to be very low. As an ionic compound, it requires a solvent with a high dielectric constant and the ability to solvate the individual ions effectively, a characteristic feature of water.

A study on the solubility of ammonium hexafluoroaluminate ((NH₄)₃AlF₆), a structurally similar compound, in aqueous ethanol mixtures showed that solubility decreases significantly with increasing ethanol concentration. This suggests that K₃AlF₆ would likely exhibit poor solubility in pure ethanol and other alcohols.

Professionals requiring solubility data in specific non-aqueous systems for applications such as organic synthesis, formulation, or cleaning are strongly advised to determine it experimentally.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like K₃AlF₆ in a given solvent. The isothermal saturation method followed by gravimetric analysis is a common and reliable approach.

Isothermal Saturation Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

Potassium hexafluoroaluminate (K₃AlF₆) powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Glass vials with screw caps

Procedure:

-

Sample Preparation: Add an excess amount of K₃AlF₆ to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus), but 24 to 72 hours is typical.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, and pass it through a syringe filter to remove any suspended solid particles.

-

Analysis: Determine the concentration of K₃AlF₆ in the filtered saturated solution. A common method for non-volatile solutes is gravimetric analysis.

Gravimetric Analysis of the Saturated Solution

Procedure:

-

Weighing: Accurately weigh a clean, dry evaporating dish.

-

Sample Addition: Pipette a precise volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent. For aqueous solutions, a steam bath or a drying oven set to a temperature below the decomposition point of K₃AlF₆ (e.g., 105-120°C) can be used.

-

Drying to a Constant Mass: After the solvent has evaporated, place the evaporating dish in a drying oven to remove any residual solvent. Periodically cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: The final constant mass represents the mass of the dissolved K₃AlF₆. The solubility can then be calculated and expressed in various units, such as g/100 mL or g/100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation and gravimetric methods.

Conclusion

The solubility of potassium hexafluoroaluminate in aqueous solutions is limited but increases with temperature. For non-aqueous systems, particularly organic solvents, there is a significant gap in the available quantitative data, and its solubility is presumed to be low. For applications requiring precise solubility information in such media, experimental determination is essential. The provided protocols for the isothermal saturation method coupled with gravimetric analysis offer a reliable framework for obtaining this critical data.

References

historical overview of aluminum tripotassium hexafluoride research

An In-depth Technical Guide on the Historical Overview of Aluminum Tripotassium Hexafluoride Research

Abstract

Aluminum tripotassium hexafluoride (K₃AlF₆), also known as potassium cryolite, is an inorganic compound with significant industrial applications. This document provides a comprehensive historical overview of the research conducted on K₃AlF₆, detailing its physicochemical properties, key synthesis methodologies, and structural characterization. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the evolution of knowledge surrounding this compound. The guide summarizes quantitative data in structured tables, provides detailed experimental protocols, and uses visualizations to illustrate key concepts and workflows.

Introduction: A Historical Perspective on Aluminum Tripotassium Hexafluoride (K₃AlF₆)

Research into aluminum tripotassium hexafluoride, often referred to as potassium cryolite, has a rich history intertwined with the development of aluminum metallurgy and materials science. Initially, natural cryolite (Na₃AlF₆) was the primary flux used in the Hall-Héroult process for aluminum production. However, the scarcity of natural cryolite led researchers to investigate synthetic alternatives, which brought potassium-based fluoride salts like K₃AlF₆ into focus.

Early studies, dating back to the mid-20th century, focused on the fundamental phase equilibria in fluoride systems, with work by Grojtheim, Holm, and Mikhael in 1973 providing key insights into the K₃AlF₆-Na₃AlF₆ system.[1] Steward and Rooksby's work in 1953 on crystal structure transitions in cryolite and related fluorides also laid important groundwork for understanding the structural properties of these materials.[1]

The latter half of the 20th century saw the development of various industrial synthesis methods for potassium fluoroaluminates.[2] These methods were driven by the need for materials with specific properties, such as lower melting points and higher efficiency in industrial processes.[3][4] In the 1990s, research began to highlight the advantages of potassium aluminum fluoride (PAF) over traditional cryolite in certain applications, such as its better heat conductivity and lower price.[5]

In recent years, research has expanded to explore new synthesis techniques, such as ammonothermal synthesis, which has led to the discovery of new modifications of related compounds like K₂AlF₅.[6] Advanced characterization techniques, including in-situ high-temperature Raman spectroscopy and ab initio molecular dynamics simulations, are now being used to study the micro-structure and transport properties of molten K₃AlF₆ systems, providing a deeper understanding of its behavior at the molecular level.[7][8] Furthermore, its applications have diversified into areas such as fillers for abrasives, components in welding agents, and even as a host material for phosphors in LED lighting.[5][9][10]

Caption: A timeline of key milestones in the research of aluminum tripotassium hexafluoride.

Physicochemical Properties

The utility of K₃AlF₆ in various applications is a direct result of its specific physicochemical properties. Extensive research has been conducted to characterize these properties, and the key data is summarized below.

Table 1: General Properties of Aluminum Tripotassium Hexafluoride

| Property | Value | Source |

| IUPAC Name | aluminum;tripotassium;hexafluoride | [11][12] |

| Synonyms | Potassium cryolite, Potassium hexafluoroaluminate | [5][12][13] |

| CAS Number | 13775-52-5 | [12][14] |

| Molecular Formula | K₃AlF₆ | [14][15] |

| Molecular Weight | 258.27 g/mol | [12][14][15][16] |

| Appearance | White to off-white odorless crystals | [12][16] |

| Melting Point | ~560-580 °C | [4][16] |

| Solubility in Water | Soluble | [12] |

Table 2: Crystallographic Data for K₃AlF₆

| Parameter | Value | Source |

| Crystal System | Cubic | [17] |

| Space Group | Fm-3m | [17] |

| Space Group Number | 225 | [17] |

| a (Å) | 8.89 | [17] |

| b (Å) | 8.89 | [17] |

| c (Å) | 8.89 | [17] |

| α (°) | 90 | [17] |

| β (°) | 90 | [17] |

| γ (°) | 90 | [17] |

Table 3: Key Bond Lengths in K₃AlF₆

| Bond | Bond Length (Å) | Source |

| Al-F | 1.81 | [17] |

| K-F (Site 1) | 3.03 | [17] |

| K-F (Site 2) | 2.46 | [17] |

Key Synthesis Methodologies

Several methods for the synthesis of potassium fluoroaluminates have been developed and patented over the years. One common approach involves the reaction of alumina trihydrate with hydrofluoric acid and a potassium source.

Experimental Protocol: Synthesis from Alumina Trihydrate

This protocol is based on a method described for producing potassium fluoroaluminates.[2]

-

Preparation of Reactants:

-

A known quantity of potassium hydroxide is placed in a suitable reaction vessel (e.g., a plastic bucket).

-

The required amount of hydrofluoric acid is carefully added to the potassium hydroxide.

-

Alumina trihydrate is then added to the reaction mixture with stirring.

-

-

Reaction:

-

The stirring is discontinued, and a vigorous reaction typically ensues, completing within approximately 30 minutes.

-

-

Post-Reaction Processing:

-

The resulting slurry is stirred for an additional 30 minutes.

-

The mixture is then filtered to separate the solid product.

-

-

Drying:

-

The solid residue is dried in an oven to obtain the final product.

-

An alternative process involves first generating potassium aluminate by reacting alumina trihydrate with a hot aqueous solution of potassium hydroxide (at temperatures between 75°C and 116°C), and then treating this with hydrofluoric acid.[2]

Caption: A typical workflow for the synthesis of aluminum tripotassium hexafluoride.

Spectroscopic and Structural Characterization

The structural arrangement of ions in both solid and molten K₃AlF₆ is crucial for its properties. In its crystalline form, K₃AlF₆ has a cubic structure.[17] The aluminum atom is coordinated to six fluorine atoms, forming an [AlF₆]³⁻ octahedron.[17] These octahedra share corners with KF₆ octahedra and faces with KF₁₂ cuboctahedra.[17]

In the molten state, the structure is more complex. High-temperature Raman spectroscopy has revealed that molten K₃AlF₆-Al₂O₃ systems consist of various clusters, including [AlF₅]²⁻, [AlF₆]³⁻, [Al₂OF₆]²⁻, and [Al₂O₂F₄]²⁻.[7] The relative concentrations of these species change with the addition of alumina.[7] Ab initio molecular dynamics simulations have further elucidated the structure of these melts, providing information on bond lengths and coordination numbers.[8] These studies indicate the coexistence of four-, five-, and six-coordinated aluminum-fluorine complex ions in the melt.[8]

Caption: The relationship between the primary structural units in solid K₃AlF₆.

Applications and Research Trends

The unique properties of K₃AlF₆ have led to its use in a variety of industrial applications. Its primary use has been in the aluminum industry, although its role has evolved.

-

Flux in Aluminum Smelting: K₃AlF₆ is used as a salt flux in secondary aluminum smelting to maximize metal recovery.[5][18] It can also be used to reduce or remove the magnesium content in liquid aluminum alloys.[5] Using low-molecular-ratio potassium cryolite can increase the solubility of aluminum oxide, thereby reducing the electrolysis temperature and power consumption.[3][4]

-

Abrasives: It is widely used as a filler in the manufacture of resin-bonded grinding tools.[5] Its properties, such as good heat conductivity, are advantageous in this application.[5]

-

Welding Agents: K₃AlF₆ is a key component in welding agents and fluxes.[16]

-

Other Applications: It has also found use in the production of fireworks, glass, and ceramic materials.[16] Recent research has explored its use as a host for Mn⁴⁺ phosphors for warm white light-emitting diodes (WLEDs), with studies focused on improving its moisture resistance.[9][10]

Current research trends are focused on improving the synthesis methods to create high-purity K₃AlF₆ with tailored properties for specific applications, as well as enhancing its performance and stability in advanced materials like phosphors.

Caption: The relationship between the properties of K₃AlF₆ and its main applications.

Conclusion

The study of aluminum tripotassium hexafluoride has evolved significantly from its early days as a component in fluoride melt systems to its current status as a versatile material with diverse industrial applications. The historical progression of research has been marked by the development of efficient synthesis routes, a deeper understanding of its structural and chemical properties through advanced analytical techniques, and the expansion of its use into new technological areas. Future research will likely continue to focus on optimizing its synthesis, enhancing its properties for specific high-performance applications, and exploring novel uses in emerging fields of materials science.

References

- 1. scirp.org [scirp.org]

- 2. US5318764A - Processes of producing potassium fluoroaluminates - Google Patents [patents.google.com]

- 3. CN102650064A - Potassium cryolite used for aluminum electrolysis industry and preparation method for potassium cryolite - Google Patents [patents.google.com]

- 4. GB2502393A - Potassium cryolite applicable in aluminium electrolysis industry and preparation method therefor - Google Patents [patents.google.com]

- 5. azom.com [azom.com]

- 6. mdpi.com [mdpi.com]

- 7. Micro-structure studies of the molten binary K3AlF6–Al2O3 system by in situ high temperature Raman spectroscopy and theoretical simulation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aluminum;potassium;hexafluoride | AlF6K-2 | CID 22617298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Potassium hexafluoroaluminate | AlF6.3K | CID 160989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cas 13775-52-5,Aluminate(3-),hexafluoro-, potassium (1:3), (OC-6-11)- | lookchem [lookchem.com]

- 14. tripotassium hexafluoroaluminate (CAS 13775-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Potassium aluminum fluoride | 13775-52-5 - BuyersGuideChem [buyersguidechem.com]

- 16. High-Purity Chemical Potassium Cryolite White Powder Molecular Weight 258.24 for Metal Smelting and Refining Processes [sodium-cryolite.com]

- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 18. Potassium Aluminium Fluoride - KBM Affilips [kbmaffilips.com]

spectroscopic analysis of aluminum tripotassium hexafluoride

An In-depth Technical Guide to the Spectroscopic Analysis of Aluminum Tripotassium Hexafluoride (K₃AlF₆)

Introduction

Aluminum tripotassium hexafluoride (K₃AlF₆), also known as potassium hexafluoroaluminate or potassium cryolite, is an inorganic compound with significant applications in the manufacturing of aluminum, welding agents, glassware, and enamel. Its structural and electronic properties are of considerable interest to researchers in materials science, inorganic chemistry, and catalysis. A thorough spectroscopic analysis is essential for confirming the compound's identity, purity, and structural integrity. This guide provides a detailed overview of the primary spectroscopic techniques used to characterize solid K₃AlF₆, including vibrational (Raman and Infrared) and Nuclear Magnetic Resonance (NMR) spectroscopy, tailored for researchers, scientists, and professionals in drug development who may encounter similar complex fluoride materials.

The core of the K₃AlF₆ structure is the hexafluoroaluminate anion, [AlF₆]³⁻, which forms a nearly perfect octahedral geometry around the central aluminum atom. This high symmetry (Oₕ point group) dictates the selection rules for its vibrational modes, making a combined Raman and Infrared analysis particularly powerful for structural elucidation.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. For the [AlF₆]³⁻ anion, the internal vibrational modes are well-defined and serve as a fingerprint for the compound. An isolated octahedral ion has six fundamental vibrational modes: ν₁, ν₂, ν₃, ν₄, ν₅, and ν₆. Due to the high symmetry, these modes have specific activities in Raman and Infrared spectroscopy.

Theoretical Vibrational Mode Analysis

The selection rules for an octahedral [AlF₆]³⁻ ion are governed by its Oₕ symmetry. The modes are classified as follows:

-

Raman Active: ν₁ (A₁g), ν₂ (E₉), ν₅ (F₂₉)

-

Infrared Active: ν₃ (T₁ᵤ), ν₄ (T₁ᵤ)

-

Inactive (Silent): ν₆ (T₂ᵤ)

The distinct activities mean that Raman and IR spectroscopy provide complementary information, and observing the expected peaks in each spectrum is a strong confirmation of the octahedral [AlF₆]³⁻ structure.

Raman Spectroscopy

Raman spectroscopy is highly effective for identifying the symmetric stretching and bending modes of the [AlF₆]³⁻ anion.

Experimental Protocol: Solid-State Raman Spectroscopy

-

Sample Preparation:

-

Grind a small amount (5-10 mg) of the K₃AlF₆ powder using an agate mortar and pestle to ensure a fine, homogeneous particle size.

-

Place the powdered sample onto a clean glass microscope slide or into a capillary tube.

-

-

Instrument Setup (Typical):

-

Spectrometer: A confocal Raman microscope.

-

Excitation Laser: 532 nm or 785 nm solid-state laser. Use of a longer wavelength (e.g., 785 nm) can help minimize fluorescence if observed.

-

Laser Power: Set to a low power (e.g., 1-5 mW) at the sample to avoid thermal degradation.

-

Objective: Use a 10x or 20x objective to focus the laser onto the sample.

-

Acquisition: Collect spectra from approximately 100 to 1000 cm⁻¹.

-

Integration Time & Accumulations: Use a suitable integration time (e.g., 10 seconds) and number of accumulations (e.g., 5-10) to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a baseline correction to remove any background fluorescence.

-

Identify and label the peak positions corresponding to the Raman-active modes of [AlF₆]³⁻.

-

Quantitative Data: Raman Spectroscopy

The following table summarizes the experimentally observed Raman-active modes for solid K₃AlF₆.

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁g | 560.5[1] | Symmetric Al-F Stretch |

| ν₂ | E₉ | 380[1] | Symmetric Al-F Stretch |

| ν₅ | F₂₉ | 325[1] | F-Al-F Bending/Deformation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to probe the asymmetric vibrational modes of the [AlF₆]³⁻ anion.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry approximately 1-2 mg of the K₃AlF₆ sample and 150-200 mg of spectroscopic grade Potassium Bromide (KBr) powder in an oven at ~110°C to remove moisture.

-

In a dry environment (e.g., under a heat lamp or in a glovebox), grind the KBr to a fine powder using an agate mortar and pestle.

-

Add the K₃AlF₆ sample to the KBr and mix thoroughly by grinding until the mixture is homogeneous.

-

Transfer the mixture to a pellet press die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet[2].

-

-

Instrument Setup (Typical):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample chamber.

-

Sample Analysis: Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Spectral Range: Scan from 4000 to 400 cm⁻¹.

-

Resolution: Set the resolution to 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Identify the absorption peaks corresponding to the IR-active modes of the [AlF₆]³⁻ anion.

-

Quantitative Data: Infrared Spectroscopy

No direct experimental IR data for solid K₃AlF₆ was found. The data presented below is for the closely related sodium salt, cryolite (Na₃AlF₆), which contains the same [AlF₆]³⁻ anion and is expected to have very similar internal vibrational frequencies.

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| ν₃ | T₁ᵤ | ~600-650 | Asymmetric Al-F Stretch |

| ν₄ | T₁ᵤ | ~396 | F-Al-F Bending/Deformation |

| Note: Wavenumbers are based on data for Na₃AlF₆ and serve as an approximation for K₃AlF₆. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) provides detailed information about the local chemical environment of specific nuclei. For K₃AlF₆, ²⁷Al and ¹⁹F are the key nuclei to probe.

²⁷Al Solid-State NMR

²⁷Al is a quadrupolar nucleus (I = 5/2), and its NMR spectrum is sensitive to the coordination number and symmetry of the aluminum center. For K₃AlF₆, the aluminum is in a highly symmetric, hexacoordinated (octahedral) environment, which simplifies the spectrum.

Experimental Protocol: ²⁷Al MAS NMR

-

Sample Preparation:

-

Pack the finely powdered K₃AlF₆ sample into a zirconia rotor (e.g., 4 mm or 7 mm diameter).

-

-

Instrument Setup (Typical):

-

Spectrometer: A high-field solid-state NMR spectrometer.

-

Technique: Magic Angle Spinning (MAS) is crucial to average anisotropic interactions and narrow the spectral lines.

-

Spinning Speed: A moderate spinning speed (e.g., 4-10 kHz) is typically sufficient[3].

-

Pulse Sequence: A simple single-pulse (Bloch decay) experiment is often used.

-

Recycle Delay: A short recycle delay (e.g., 1-2 seconds) is usually adequate due to the relaxation properties of quadrupolar nuclei.

-

Referencing: Chemical shifts are referenced externally to a 1.0 M aqueous solution of Al(NO₃)₃.

-

-

Data Analysis:

-

The resulting spectrum should be processed with minimal line broadening.

-

The isotropic chemical shift (δiso) is determined from the peak maximum.

-

¹⁹F Solid-State NMR

¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. The ¹⁹F spectrum provides information about the fluorine environments.

Experimental Protocol: ¹⁹F MAS NMR

-

Sample Preparation:

-

Pack the powdered K₃AlF₆ sample into a zirconia rotor, typically performed in a dry environment to avoid surface hydration.

-

-

Instrument Setup (Typical):

-

Spectrometer: A solid-state NMR spectrometer, often equipped with a probe dedicated to fluorine.

-

Technique: Magic Angle Spinning (MAS) is used to reduce line broadening from dipolar couplings and chemical shift anisotropy.

-

Spinning Speed: Moderate to fast spinning speeds (e.g., 10-30 kHz) are beneficial.

-

Pulse Sequence: A simple single-pulse experiment with high-power proton decoupling (if any surface hydration is present) is common.

-

Referencing: Chemical shifts are referenced externally to CFCl₃ (Trichlorofluoromethane) at 0 ppm[1].

-

-

Data Analysis:

-

Process the spectrum and identify the isotropic chemical shift. In K₃AlF₆, a single primary resonance is expected due to the chemical equivalence of the six fluorine atoms in the [AlF₆]³⁻ octahedron.

-

Quantitative Data: Solid-State NMR Spectroscopy

| Nucleus | Expected Isotropic Chemical Shift (δiso) | Coordination Environment & Notes |

| ²⁷Al | ~ 0 ppm[3] | The chemical shift is characteristic of hexacoordinated aluminum (AlO₆ or AlF₆) in a symmetric environment.[3][4] |

| ¹⁹F | ~ -150 to -180 ppm | A single resonance is expected. The precise shift can be influenced by the cation and crystal packing. The similar compound K₃GaF₆ shows signals in this range.[5] This range is consistent with fluorine bonded to a trivalent metal in an octahedral complex. |

Conclusion

The spectroscopic characterization of aluminum tripotassium hexafluoride is a straightforward process when employing the appropriate combination of techniques. Raman and FTIR spectroscopy provide complementary data that confirm the presence and high symmetry of the core [AlF₆]³⁻ anion by adhering to the predicted selection rules. Solid-state ²⁷Al and ¹⁹F NMR further corroborates the structure by confirming the hexacoordinated environment of the aluminum and the chemical equivalence of the fluorine atoms. The quantitative data and protocols provided in this guide offer a comprehensive framework for researchers to reliably identify and characterize K₃AlF₆ and related complex metal fluoride materials.

References

An In-depth Technical Guide on Potassium Hexafluoroaluminate (K3AlF6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Potassium Hexafluoroaluminate (K3AlF6), with a focus on its chemical formula and molecular weight. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Formula and Molecular Weight

Potassium hexafluoroaluminate is an inorganic compound with the chemical formula K3AlF6.[1][2][3] It is also known as potassium cryolite.[3]

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The atomic weights of the elements in K3AlF6 are:

The molecular weight of K3AlF6 is calculated as follows:

(3 × Atomic Weight of K) + (1 × Atomic Weight of Al) + (6 × Atomic Weight of F) (3 × 39.0983) + (1 × 26.981538) + (6 × 18.998403) = 258.26 g/mol [2]

Data Presentation

The quantitative data for the atomic and molecular weights are summarized in the table below for easy reference and comparison.

| Element/Compound | Symbol/Formula | Atomic/Molecular Weight ( g/mol ) |

| Potassium | K | 39.0983[4][5] |

| Aluminum | Al | 26.981538[4][6] |

| Fluorine | F | 18.998403[7][8] |

| Potassium Hexafluoroaluminate | K3AlF6 | 258.26[2] |

Logical Relationship of Components

The following diagram illustrates the elemental composition of Potassium Hexafluoroaluminate.

Elemental composition of K3AlF6.

References

- 1. Potassium hexafluoroaluminate - Wikipedia [en.wikipedia.org]

- 2. Introduction of potassium hexafluoroaluminate - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Atomic Weights and Isotopic Compositions for Potassium [physics.nist.gov]

- 6. Aluminum | Al (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Atomic Data for Fluorine (F ) [physics.nist.gov]

An In-depth Technical Guide to the KF-AlF3 Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potassium fluoride-aluminum fluoride (KF-AlF3) binary phase diagram, a system of significant interest in various fields, including molten salt chemistry, aluminum metallurgy, and materials science. This document summarizes the key phase equilibria, presents quantitative data in a structured format, details the experimental methodologies for its determination, and provides visualizations of the phase relationships and experimental workflows.

Core Concepts of the KF-AlF3 System

The KF-AlF3 system is characterized by the formation of several intermediate compounds and eutectic mixtures, which are crucial for understanding its physicochemical properties at elevated temperatures. The interactions between the strong Lewis acid AlF3 and the Lewis base KF lead to the formation of complex aluminofluoride anions, such as [AlF4]⁻, [AlF5]²⁻, and [AlF6]³⁻, in the molten state. The stability and equilibrium between these species are highly dependent on the composition and temperature of the melt.

Quantitative Phase Diagram Data

The phase diagram of the KF-AlF3 system has been investigated by several researchers. The following table summarizes the key invariant points, including eutectic and congruent melting points, that define the phase relationships. It is important to note that minor discrepancies in the reported values exist in the literature, which can be attributed to different experimental techniques and conditions.

| Invariant Point | Reaction | Composition (mol% AlF3) | Temperature (°C) | Reference(s) |

| Eutectic (E1) | L ⇌ KF + K3AlF6 | 8.0 | 821.2 | [1] |

| Congruent Melting | K3AlF6(s) ⇌ L | 25.0 | 995 | [1] |

| Eutectic (E2) | L ⇌ K3AlF6 + KAlF4 | 45.0 - 45.5 | 559.0 - 565.0 | [1][2] |

| Congruent Melting | KAlF4(s) ⇌ L | 50.0 | 575 ± 2 | [3] |

| Peritectic (P1) | L + AlF3 ⇌ KAlF4 | >50.0 | ~690 | Inferred |

| Melting Point KF | KF(s) ⇌ L | 0 | 858 | Standard Value |

| Sublimation Point AlF3 | AlF3(s) ⇌ AlF3(g) | 100 | 1291 | Standard Value |

Experimental Protocols for Phase Diagram Determination

The determination of the KF-AlF3 phase diagram relies on a combination of thermal analysis, structural characterization, and visual observation methods.

Sample Preparation

High-purity KF and AlF3 are used as starting materials. Due to their hygroscopic nature, they require drying prior to experiments. A typical procedure involves:

-

Drying the individual components (KF and AlF3) at a temperature of approximately 200°C for 12 hours to remove any absorbed moisture[4].

-

Precisely weighing the dried components to achieve the desired molar ratios.

-

Thoroughly mixing the powders in an inert atmosphere (e.g., inside a glovebox) to ensure homogeneity.

-

For some studies, a solution synthesis followed by drying at 373 K and annealing in a platinum crucible at 723 K for 48 hours is employed to prepare the samples[3].

Thermal Analysis (Differential Thermal Analysis - DTA / Differential Scanning Calorimetry - DSC)

Thermal analysis is the primary technique for identifying the temperatures of phase transitions (melting, eutectic, and peritectic points).

-

Apparatus: A high-temperature DTA or DSC instrument is used, often with platinum or graphite crucibles to contain the corrosive fluoride mixtures.

-

Procedure:

-

A small amount of the prepared sample (typically 10-30 mg) is placed in a crucible.

-

The crucible is placed in the DTA/DSC furnace alongside an inert reference material (e.g., Al2O3).

-

The sample is heated and cooled at a controlled rate, typically around 1-10°C/min, under an inert atmosphere (e.g., argon) to prevent oxidation and hydrolysis[4].

-

The temperature difference between the sample and the reference is recorded as a function of temperature.

-

Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The onset temperature of these peaks provides the transition temperature.

-

-

Calibration: The temperature scale of the instrument is calibrated using the melting points of standard materials (e.g., NaCl, Au).

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the samples at different compositions and after various thermal treatments.

-

Procedure:

-

Samples of different compositions are prepared and subjected to annealing at specific temperatures followed by rapid quenching to preserve the high-temperature phases.

-

The quenched samples are ground into a fine powder.

-

The powder is analyzed using an X-ray diffractometer.

-

The resulting diffraction patterns are compared with standard diffraction data (e.g., from the JCPDS database) to identify the crystalline phases present.

-

High-temperature XRD can also be employed to study phase transformations in-situ as the sample is heated.

-

Visual Observation

Direct visual observation can be used to determine the liquidus temperatures.

-

Procedure:

-

A sample is placed in a transparent crucible (e.g., sapphire) within a furnace equipped with a viewing window.

-

The sample is heated until it is completely molten and then slowly cooled.

-

The temperature at which the first crystals appear on the surface of the melt is recorded as the liquidus temperature.

-

Visualizations

KF-AlF3 Phase Diagram

The following diagram illustrates the phase relationships in the KF-AlF3 system based on the compiled data.

Caption: Phase diagram of the binary KF-AlF3 system.

Experimental Workflow

The following flowchart illustrates the general experimental workflow for determining the KF-AlF3 phase diagram.

Caption: Workflow for KF-AlF3 phase diagram determination.

References

A Technical Guide to the Applications of Potassium Hexafluoroaluminate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on the applications of potassium hexafluoroaluminate (K₃AlF₆). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields, offering detailed insights into the synthesis, properties, and various industrial uses of this versatile inorganic compound. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols from cited literature, and includes visualizations of experimental workflows and logical relationships to facilitate a deeper understanding of the subject matter.

Introduction to Potassium Hexafluoroaluminate

Potassium hexafluoroaluminate, also known as potassium cryolite, is an inorganic compound with the chemical formula K₃AlF₆.[1] It appears as a white to light-grey, odorless powder and is slightly soluble in water.[1] This compound is utilized in a variety of industrial applications, ranging from metallurgy to the manufacturing of specialty materials.

Table 1: Physical and Chemical Properties of Potassium Hexafluoroaluminate

| Property | Value |

| Chemical Formula | K₃AlF₆ |

| Molecular Weight | 258.27 g/mol [2][3] |

| Appearance | White to light-grey powder[1] |

| Melting Point | 1035 °C |

| Solubility in Water | Slightly soluble[1] |

| CAS Number | 13775-52-5[2][3] |

Synthesis of Potassium Hexafluoroaluminate

Potassium hexafluoroaluminate can be synthesized through several methods. One common laboratory and industrial-scale synthesis involves the reaction of fluoroaluminic acid with potassium hydroxide. Another method involves the in-situ generation of potassium aluminate followed by treatment with hydrofluoric acid.

Experimental Protocol for Synthesis via Potassium Aluminate

A patented process details the production of potassium hexafluoroaluminate with a high yield.[4] This method involves the initial formation of potassium aluminate, which then reacts with hydrofluoric acid.

Experimental Workflow: Synthesis of Potassium Hexafluoroaluminate

Caption: Workflow for the synthesis of potassium hexafluoroaluminate.

Quantitative Data from Synthesis Experiments [4]

The following table summarizes the reactant quantities and product yields from two example experiments described in US Patent 5,318,764.

Table 2: Reactant and Product Data for K₃AlF₆ Synthesis

| Experiment | Alumina Trihydrate (kg) | Potassium Hydroxide (kg) | 50% Hydrofluoric Acid (kg) | K₃AlF₆ Yield (kg) | Yield (%) |

| Example 1 | 0.156 | 0.7466 | 0.504 | 0.511 | 99.0 |

| Example 2 | 0.516 | 0.759 | 0.496 | 0.512 | 99.2 |

Applications in Metallurgy

Potassium hexafluoroaluminate plays a crucial role in aluminum metallurgy, primarily as a component in brazing fluxes and as a solvent in the electrolytic production of aluminum.

Aluminum Brazing

In aluminum brazing, K₃AlF₆ is a key ingredient in non-corrosive fluxes. These fluxes are essential for removing the tenacious oxide layer on aluminum surfaces, which allows the molten filler metal to wet and flow into the joints.[5]

Logical Relationship: Role of K₃AlF₆ in Aluminum Brazing Flux

Caption: Role of potassium hexafluoroaluminate in aluminum brazing.

Experimental Protocol for Controlled Atmosphere Brazing (General Overview)

-

Surface Preparation: The aluminum components to be joined are thoroughly cleaned to remove any contaminants.

-

Flux Application: A non-corrosive flux containing potassium hexafluoroaluminate is applied to the joint areas. The flux can be in the form of a powder, paste, or slurry.

-

Assembly: The components are assembled in their final configuration.

-

Brazing: The assembly is placed in a furnace with a controlled, inert atmosphere (typically nitrogen). The furnace is heated to the brazing temperature, which is above the melting point of the filler metal but below the melting point of the parent aluminum. The flux melts and removes the oxide layer, allowing the filler metal to flow into the joint.

-

Cooling: The assembly is cooled, and the filler metal solidifies, creating a strong, permanent bond.

Application in Abrasive Manufacturing

Potassium hexafluoroaluminate, often referred to as potassium aluminum fluoride (PAF) in this context, is used as an active filler in the manufacturing of bonded abrasives, particularly resin-bonded grinding wheels.[1]

Role of Potassium Hexafluoroaluminate in Abrasives

As an active filler, K₃AlF₆ provides several benefits during the grinding process:

-

Cooling: It helps to dissipate heat generated at the grinding interface.

-

Lubrication: It can act as a high-temperature lubricant, reducing friction between the abrasive grains and the workpiece.

-

Oxidation Prevention: It protects the workpiece from oxidation at high temperatures.[1]

Experimental Workflow: Manufacturing of Resin-Bonded Abrasive Wheels with K₃AlF₆

Caption: Manufacturing process of resin-bonded abrasive wheels.

Other Industrial Applications

The literature mentions several other applications of potassium hexafluoroaluminate, although detailed experimental protocols are less commonly available in the public domain.

Pesticide Production

Potassium hexafluoroaluminate is cited as being used in the production of pesticides.[1] However, specific details regarding its role, the types of formulations, and the experimental procedures for its incorporation are not extensively documented in the available literature. It is likely used as a source of fluoride, which is known to have insecticidal properties.

Glass and Enamel Industry

In the glass and enamel industries, K₃AlF₆ is used as a fluxing agent and an opacifier.[6] As a flux, it can lower the melting point of the glass batch, leading to energy savings during production. As an opacifier, it imparts a white, opaque appearance to the glass or enamel. The mechanism of opacification by fluoride compounds typically involves the formation of finely dispersed crystalline phases within the glass matrix that scatter light. While the general role is understood, specific formulations and detailed processing parameters for the use of K₃AlF₆ in glass and enamel are proprietary and not readily found in scientific literature.

Conclusion

Potassium hexafluoroaluminate is a compound with significant industrial importance, particularly in the fields of metallurgy and materials science. This guide has provided a detailed overview of its synthesis and key applications in aluminum brazing and abrasive manufacturing, supported by quantitative data and experimental workflows derived from the available literature. While its use in the pesticide, glass, and enamel industries is noted, there is a discernible lack of detailed, publicly accessible experimental protocols for these applications. Further research into these areas could unveil more of the specific functionalities and methodologies associated with this versatile compound.

References

- 1. Potassium hexafluoroaluminate - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Potassium hexafluoroaluminate | AlF6.3K | CID 160989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2558932A - Opacifier for vitreous enamels and method of making - Google Patents [patents.google.com]

- 5. US2199794A - Opacifier for vitreous enamels - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

Theoretical Modeling of Solid-State Aluminum Tripotassium Hexafluoride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of solid-state aluminum tripotassium hexafluoride (K₃AlF₆), a compound of interest in various scientific and industrial applications. This document outlines the key structural polymorphs, details the computational methodologies for theoretical analysis, and presents expected electronic and vibrational properties based on first-principles calculations. Due to a notable gap in publicly available theoretical studies specifically on the solid-state electronic and vibrational properties of K₃AlF₆, this guide leverages data from its close structural and chemical analog, sodium cryolite (Na₃AlF₆), to illustrate the expected theoretical outcomes and methodologies.

Crystal Structure of Aluminum Tripotassium Hexafluoride

Aluminum tripotassium hexafluoride is known to exhibit complex polymorphism, with its crystal structure being highly dependent on temperature. The different phases arise from the tilting and rotation of the AlF₆ octahedra within the crystal lattice.

Low-Temperature α-Phase: At room temperature, K₃AlF₆ exists in its α-phase, which has a complex tetragonal structure belonging to the I4₁/a space group.

High-Temperature Polymorphs: As the temperature increases, K₃AlF₆ undergoes a series of phase transitions to structures with higher symmetry:

-

β-Phase: Stable between 132 and 153 °C, this phase is tetragonal with the space group I4/m[1][2]. It is characterized by a superstructure where one-fifth of the AlF₆ octahedra are rotated by approximately 45° around the c-axis, while the remaining four-fifths are untilted[1][2].

-

γ-Phase: Stable between 153 and 306 °C, this phase has an orthorhombic structure with the space group Fddd[1][2]. In this phase, one-sixth of the AlF₆ octahedra are randomly rotated[1][2].

-

δ-Phase: Above 306 °C, K₃AlF₆ transforms into the high-symmetry cubic δ-phase with the space group Fm-3m[1][2]. This structure is an ideal double-perovskite[1][2].

The Materials Project database also lists a cubic phase with the Fm-3m space group for K₃AlF₆[3].

Table 1: Crystallographic Data for K₃AlF₆ Polymorphs

| Phase | Temperature (°C) | Crystal System | Space Group | Lattice Parameters (Å) |

| α-K₃AlF₆ | Room Temp. | Tetragonal | I4₁/a | a = 18.8385, c = 33.9644 |

| β-K₃AlF₆ | 143 | Tetragonal | I4/m | a = 13.3862, c = 8.5617[1][2] |

| γ-K₃AlF₆ | 225 | Orthorhombic | Fddd | a = 36.1276, b = 17.1133, c = 12.0562[1][2] |

| δ-K₃AlF₆ | 400 | Cubic | Fm-3m | a = 8.5943[1][2] |

| Cubic (Materials Project) | N/A | Cubic | Fm-3m | a = b = c = 8.53[3] |

Theoretical Modeling: Computational Protocols

The theoretical investigation of solid-state K₃AlF₆ can be robustly performed using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. For dynamic properties at finite temperatures, Ab Initio Molecular Dynamics (AIMD) is the preferred approach.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the electronic structure, including the band structure and density of states, as well as to optimize the crystal structure and calculate vibrational properties.

Methodology for Electronic Structure and Structural Optimization:

-

Initial Crystal Structure: Begin with the experimentally determined crystallographic information file (CIF) for the desired polymorph of K₃AlF₆.

-

Computational Code: Utilize a plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, or CASTEP[4].

-

Exchange-Correlation Functional: Employ the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional for structural relaxation and total energy calculations. For more accurate electronic properties, a hybrid functional like HSE06 can be used.

-

Pseudopotentials: Use projector-augmented wave (PAW) pseudopotentials to describe the interaction between the core and valence electrons.

-

Plane-Wave Cutoff Energy: A cutoff energy of at least 500 eV is recommended for the plane-wave basis set to ensure convergence.

-

Brillouin Zone Sampling: Use a Monkhorst-Pack k-point mesh for sampling the Brillouin zone. The density of the k-point grid should be tested for convergence; a grid of 4x4x4 or denser is a reasonable starting point for the cubic phase.

-